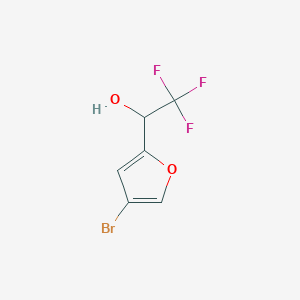

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol

Description

Properties

IUPAC Name |

1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIRAILDYOPEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromofuran 2 Yl 2,2,2 Trifluoroethan 1 Ol

Strategies for the Construction of the Trifluoromethylated Alcohol Moiety

The creation of the stereocenter bearing a trifluoromethyl group is a significant challenge in organic synthesis. mdpi.com Various methods have been developed to address this, ranging from the use of stoichiometric nucleophilic reagents to highly selective catalytic processes.

Direct addition of a trifluoromethyl nucleophile to the carbonyl group of an aldehyde or ketone is one of the most straightforward methods to generate α-trifluoromethyl alcohols. This approach's efficacy depends on the generation and reactivity of the trifluoromethyl anion or its synthetic equivalent.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used and effective source for nucleophilic trifluoromethylation. rsc.org The reaction proceeds via the activation of the reagent with a substoichiometric amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a hypervalent siliconate intermediate. This intermediate then delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon of a substrate like 4-bromofuran-2-carbaldehyde. The resulting trifluoromethylated silyl (B83357) ether is subsequently hydrolyzed to yield the final α-trifluoromethyl alcohol.

The reaction is known for its high efficiency and chemoselectivity, proceeding readily with a variety of aldehydes and ketones. mdpi.com For the synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, this method offers a direct route from the corresponding aldehyde.

Table 1: Examples of Nucleophilic Trifluoromethylation using TMSCF₃ on Various Aldehydes

| Aldehyde Substrate | Catalyst/Initiator | Solvent | Yield (%) | Reference |

| Benzaldehyde | CsF | THF | High | mdpi.com |

| Acetophenone | TBAF | THF | >95 | nih.gov |

| Benzophenone | CsF | DME | High | nih.gov |

Nucleophilic Trifluoromethylation Approaches

Asymmetric Nucleophilic Trifluoromethylation of Related Ketones and Aldehydes

Achieving enantioselectivity in nucleophilic trifluoromethylation reactions is crucial for accessing chiral α-trifluoromethyl alcohols. This is typically accomplished by employing chiral ligands in conjunction with a metal catalyst or by using chiral auxiliaries. These methods aim to control the facial selectivity of the nucleophilic attack on the prochiral carbonyl group.

For substrates related to 4-bromofuran-2-carbaldehyde, asymmetric reduction of the corresponding trifluoromethyl ketone is a common strategy. organic-chemistry.org For instance, the reduction of aryl trifluoromethyl ketones using chiral borane (B79455) reagents like (−)-diisopinocampheylchloroborane ((−)-DIP-Chloride) can produce the desired alcohols with high enantiomeric excess. organic-chemistry.org The stereochemical outcome is influenced by the steric and electronic properties of the trifluoromethyl group, which often acts as the enantiocontrolling larger group. organic-chemistry.org

Table 2: Asymmetric Reduction of Prochiral Trifluoromethyl Ketones

| Ketone Substrate | Reducing Agent | Enantiomeric Excess (ee %) | Reference |

| Trifluoroacetone | (−)-DIP-Chloride | 96 | organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone | (−)-DIP-Chloride | 32 (R) | organic-chemistry.org |

| Cyclohexyl trifluoromethyl ketone | (−)-DIP-Chloride | 87 | organic-chemistry.org |

Catalytic Enantioselective Approaches to α-Trifluoromethyl Alcohols

Catalytic methods offer a more atom-economical and elegant approach to synthesizing enantioenriched α-trifluoromethyl alcohols. These strategies often involve the creation of the key C-C bond under the influence of a chiral catalyst, which generates the stereocenter with high fidelity.

A conceptually different approach to chiral CF₃-substituted alcohols involves the use of bisfunctionalized electrophiles in cross-coupling reactions. researchgate.net A nickel-catalyzed stereoconvergent Hiyama cross-coupling reaction has been developed for the asymmetric synthesis of enantioenriched α-trifluoromethyl alcohols. chemrevlett.comnih.gov This method utilizes electrophiles that bear both a trifluoromethyl group and a leaving group (like a chlorine or ether group) on the same carbon. researchgate.net

In this reaction, a chiral nickel catalyst, typically bearing a chiral ligand, facilitates the cross-coupling of the trifluoromethylated electrophile with an organosilane, such as an aryl silane. This process allows for the formation of a wide range of valuable α-trifluoromethyl alcohols in high yields and with excellent enantioselectivity. researchgate.net This methodology could be applied to furan-based organosilanes to construct the desired 1-(furan-2-yl)-2,2,2-trifluoroethan-1-ol scaffold.

Table 3: Nickel-Catalyzed Enantioselective Hiyama Cross-Coupling

| Electrophile | Aryl Silane | Ligand | Yield (%) | ee (%) | Reference |

| α-chloro-α-trifluoromethyl ether | Phenyltrimethoxysilane | (R)-Binapine | 85 | 95 | researchgate.net |

| α-chloro-α-trifluoromethyl ether | Naphthyltrimethoxysilane | (R)-Binapine | 82 | 94 | researchgate.net |

Asymmetric Aldol-Type Reactions Utilizing Trifluorodiazoethane

Asymmetric aldol-type reactions represent a powerful tool for C-C bond formation. While direct use of trifluorodiazoethane can be complex, related strategies involving trifluoromethylated nucleophiles are well-established. For instance, α,α-difluoroenol species, generated in situ from trifluoromethyl diazo compounds and water in the presence of a dirhodium complex, can participate in asymmetric reactions. chemrevlett.com

A co-catalytic system, perhaps involving a dirhodium complex and a chiral zinc complex, could facilitate an asymmetric Michael-type interception of the in situ generated trifluoromethyl enolate by an aldehyde. chemrevlett.com Another approach involves the direct asymmetric aldol (B89426) reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal with ketones, catalyzed by chiral amines like proline derivatives, which produces β-hydroxy-β-trifluoromethylated ketones with good to excellent stereoselectivities. These ketones can then be selectively reduced to the corresponding diols. This strategy provides a pathway to construct the trifluoromethyl alcohol moiety with controlled stereochemistry.

Table 4: Organocatalytic Asymmetric Aldol Reaction with Trifluoroacetaldehyde Ethyl Hemiacetal

| Ketone Substrate | Catalyst | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

| Cyclohexanone | L-Proline | 96 | 91 | |

| Acetone | L-Proline | N/A | 37 | |

| Aromatic Methyl Ketones | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | N/A | up to 90 |

Design and Application of Chiral Catalyst Systems for Stereocontrol

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to valuable chiral secondary alcohols. For the synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, the stereocenter is introduced via the reduction of the corresponding ketone, 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one (B6616283). The design and application of chiral catalyst systems are paramount for achieving high enantioselectivity in this transformation.

One of the most powerful and widely used methods for the enantioselective reduction of ketones is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgnrochemistry.com This method employs an oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), delivers a hydride to the ketone in a highly face-selective manner. nrochemistry.comyoutube.com

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. nrochemistry.comyoutube.com This coordination orients the ketone for a face-selective intramolecular hydride transfer from the borane moiety via a six-membered transition state. youtube.com

The enantioselectivity of the reduction is dictated by the chirality of the amino alcohol used to prepare the oxazaborolidine catalyst. For the synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, a proline-derived catalyst is commonly employed. The choice of the (S)- or (R)-proline derivative will determine the absolute configuration of the resulting alcohol.

| Catalyst System | Key Features | Anticipated Outcome for Target Compound |

| (S)-CBS Catalyst | Proline-derived oxazaborolidine. | High enantiomeric excess of the (R)-enantiomer. |

| (R)-CBS Catalyst | Proline-derived oxazaborolidine. | High enantiomeric excess of the (S)-enantiomer. |

The reaction is typically carried out under anhydrous conditions, as the presence of water can negatively impact the enantiomeric excess. nrochemistry.comyoutube.com

Reductive Transformations of Corresponding Trifluoromethylated Ketone Precursors

The synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol is most directly achieved through the reduction of its ketone precursor, 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one. Both non-selective and stereoselective reduction methods are applicable, depending on whether a racemic or enantiomerically enriched product is desired.

Reduction of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one

For the preparation of racemic 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, a straightforward reduction using a standard hydride reagent is effective. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com It is known to efficiently reduce ketones to their corresponding secondary alcohols. masterorganicchemistry.comlibretexts.org

The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the desired alcohol. libretexts.org

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0°C to room temperature | Racemic 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol |

Stereoselective Reduction Methods for Chiral Alcohol Formation

To obtain enantiomerically pure or enriched 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, stereoselective reduction methods are essential. As discussed in section 2.1.2.3, the Corey-Itsuno reduction is a premier method for achieving high enantioselectivity. wikipedia.orgnrochemistry.com

The application of a chiral oxazaborolidine catalyst, such as the (S)-CBS catalyst, with borane as the reducing agent, is expected to yield the (R)-enantiomer of the target alcohol with high enantiomeric excess. Conversely, the use of the (R)-CBS catalyst would provide the (S)-enantiomer.

| Method | Chiral Catalyst/Reagent | Reducing Agent | Expected Major Enantiomer |

| Corey-Itsuno Reduction | (S)-CBS Catalyst | BH₃·THF or BH₃·SMe₂ | (R)-1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol |

| Corey-Itsuno Reduction | (R)-CBS Catalyst | BH₃·THF or BH₃·SMe₂ | (S)-1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol |

Biocatalytic reductions also present a powerful and environmentally benign alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. The selection of a suitable KRED can provide access to either the (R)- or (S)-enantiomer of the target alcohol. These reactions are typically performed in aqueous media under mild conditions and often exhibit excellent enantiomeric excesses.

Synthetic Routes to the 4-Bromofuran-2-yl Moiety

The synthesis of the 4-bromofuran-2-yl portion of the target molecule relies on the functionalization of a pre-existing furan (B31954) ring. Regioselective bromination is the key step in introducing the bromine atom at the desired C4 position.

Functionalization of Furan Ring Systems

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. The position of substitution is influenced by the directing effects of existing substituents on the ring.

The bromination of furan itself is often vigorous and can lead to polybrominated products. However, the regioselectivity of bromination can be controlled by the choice of brominating agent and reaction conditions, as well as the presence of directing groups on the furan ring.

For the synthesis of the 4-bromofuran-2-yl moiety, a furan derivative with a substituent at the 2-position, such as 2-acetylfuran (B1664036) or 2-trifluoroacetylfuran, would be the starting material. The electron-withdrawing nature of the acetyl or trifluoroacetyl group at the C2 position deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions.

Studies on the bromination of 2-acetylfuran have shown that the use of N-bromosuccinimide (NBS) can lead to the formation of 5-bromo and 4,5-dibromo derivatives. The regioselectivity can be influenced by the solvent and other reaction conditions. To achieve selective bromination at the C4 position, it may be necessary to first block the more reactive C5 position, perform the bromination, and then remove the blocking group. However, direct bromination at C4 can sometimes be achieved under specific conditions.

A plausible route to 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one would involve the bromination of 1-(furan-2-yl)-2,2,2-trifluoroethan-1-one. The strongly deactivating trifluoroacetyl group is expected to direct bromination to the C4 and C5 positions. Careful control of the reaction conditions, such as the use of a mild brominating agent and low temperatures, would be crucial to favor monobromination at the desired C4 position.

| Brominating Agent | Solvent | Potential Products from 2-Trifluoroacetylfuran |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) or Acetic Acid (AcOH) | A mixture of 4-bromo, 5-bromo, and 4,5-dibromo derivatives. |

| Bromine (Br₂) in Dioxane | Dioxane | Potentially improved selectivity for monobromination. |

Further optimization of the reaction conditions would be necessary to achieve high regioselectivity for the desired 4-bromo isomer.

C-H Activation and Silylation Followed by Halogenation of Furfural (B47365) Derivatives

The functionalization of biomass-derived building blocks like furan derivatives is crucial for the sustainable production of valuable chemicals. chemrxiv.org A key strategy for introducing substituents at specific positions on the furan ring is through directed C-H activation. Furfural and its derivatives are promising biobased molecules for this purpose. chemistryviews.org

One effective method involves the regioselective silylation of the C3-position of the furan ring. chemistryviews.org This process utilizes an imine as a temporary directing group, formed from the aldehyde function of a furfural precursor. chemistryviews.orgresearchgate.net The directed C-H activation is catalyzed by an iridium complex, such as [IrCl(COD)]₂, which facilitates the reaction between the furfuryl imine and a silylating agent like a trialkylsilane. chemistryviews.org This transformation provides a versatile synthetic platform, as the newly installed silyl group at the C3 position can be further functionalized. chemrxiv.org

Following the silylation and subsequent hydrolysis of the imine to restore the aldehyde, the C(sp²)–Si bond serves as a handle for various transformations, including halogenation. chemistryviews.org Fluoride-mediated activation of the C3-silylated furan allows for the introduction of a bromine atom at this position, a critical step in forming the 4-bromofuran core of the target molecule. chemrxiv.org This strategy enables a range of post-functionalization reactions, including arylation, alkenylation, alkynylation, and halogenation. chemistryviews.org

| Parameter | Description | Source |

|---|---|---|

| Catalyst | Iridium complexes, e.g., [IrCl(COD)]₂ | chemistryviews.org |

| Directing Group | Temporary imine formed from the furfural's aldehyde group | chemistryviews.orgresearchgate.net |

| Position of Functionalization | Regioselective at the C3-position of the furan ring | chemistryviews.org |

| Subsequent Reaction | Fluoride-mediated activation of the C-Si bond for halogenation | chemrxiv.org |

| Substrate Origin | Biomass-derived furfural | chemrxiv.orgresearchgate.net |

Cyclization Reactions for Substituted Bromofuran Ring Formation

The construction of the furan ring itself is a fundamental aspect of the synthesis. Various cyclization reactions are employed to form substituted furans and related benzofurans. nih.gov These methods often involve the formation of key C-O or C-C bonds to close the ring.

Acid-catalyzed cyclization is a common approach. For instance, a 3-bromofuran (B129083) can be synthesized from a propargylic carbinol precursor, which undergoes acid-catalyzed cyclization to yield the furan ring with the bromine atom in the desired position. rsc.org Another strategy involves the intramolecular cyclization of acyloxy sulfone derivatives, which can be adapted to create fused furan rings. nih.gov

Domino reactions provide an efficient pathway for furan synthesis. A "ring-cleavage-deprotection-cyclization" sequence using boron tribromide on 2-alkylidenetetrahydrofurans can yield substituted benzofurans, demonstrating the power of cascade reactions in forming the heterocyclic core. dntb.gov.ua Furthermore, electrophilic cyclization of o-alkynyl anisoles, induced by an electrophile like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF), can produce 2,3-disubstituted benzofurans under ambient conditions. rsc.org These principles of intramolecular bond formation are applicable to the synthesis of the specific 4-bromofuran scaffold required for the target molecule.

Convergent and Divergent Synthetic Pathways for Integrating Bromofuran and Trifluoromethyl Moieties

The assembly of a complex molecule like 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol can be approached using either convergent or divergent strategies.

A divergent synthesis would start from a common furan-based intermediate that is later elaborated. For example, one could start with 2-acetylfuran. The trifluoroethanol moiety could be introduced first via reaction with a trifluoromethylating agent to form 1-(furan-2-yl)-2,2,2-trifluoroethan-1-ol. In a subsequent step, the furan ring would be selectively brominated at the C4 position. This approach is useful for creating a library of related compounds from a single precursor but may present challenges in controlling regioselectivity during the later-stage functionalization steps.

Advanced Synthetic Techniques and Reaction Conditions

One-Pot and Multicomponent Reactions in Furan Synthesis

Modern organic synthesis emphasizes efficiency, atom economy, and reduced environmental impact. One-pot and multicomponent reactions (MCRs) are powerful tools that align with these goals, allowing for the construction of complex molecules like functionalized furans in a single step from three or more reactants. nih.govtubitak.gov.tr These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. chemrxiv.orgtubitak.gov.tr

Several MCRs have been developed for the synthesis of highly substituted furans. nih.gov For example, a three-component reaction between aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates can yield furan-2-one derivatives. nanomaterchem.com Another approach involves the acid-promoted one-pot synthesis of substituted furans from γ-alkynyl ketones, which proceed through an allene (B1206475) intermediate. nih.gov These methods highlight the potential for efficiently assembling the core furan structure. While a direct MCR for 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol is not explicitly detailed, the principles could be adapted to combine precursors for the furan ring and its substituents in a single, efficient operation. The advantages of MCRs, such as high yields and clean reaction profiles, make them an attractive strategy for synthesizing complex heterocyclic compounds. tubitak.gov.tr

Transition Metal-Catalyzed Coupling Strategies for Furan Derivatives

Transition metal catalysis is indispensable for the functionalization of heterocyclic rings like furan. researchgate.net Catalysts based on palladium, copper, rhodium, and gold enable a wide array of coupling reactions that can be used to build the carbon skeleton of the target molecule or to introduce the necessary functional groups. researchgate.netrsc.org

Palladium-catalyzed reactions are particularly prominent. Sonogashira coupling, for instance, can be used to join terminal alkynes with halo-furans, which could then undergo further intramolecular cyclization to form more complex fused systems. slideshare.net Palladium-catalyzed annulation reactions are also used to prepare polycyclic dihydrobenzofurans. rsc.org Copper-catalyzed coupling reactions between ketones and aromatic olefins offer another route to furan derivatives. researchgate.net

These strategies are directly relevant to the synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol. For example, a 2,4-dibromofuran (B1626847) could undergo a selective transition metal-catalyzed coupling at the 2-position with a trifluoroacetyl precursor. Alternatively, a furan ring could be functionalized using rhodium-catalyzed C-H activation to introduce a side chain. rsc.org The diversity of available transition metal-catalyzed reactions provides a flexible toolkit for constructing and modifying the furan scaffold. researchgate.netslideshare.net

| Metal Catalyst | Reaction Type | Application | Source |

|---|---|---|---|

| Palladium (Pd) | Sonogashira Coupling / Annulation | Coupling of alkynes and aryl halides; formation of polycyclic systems | rsc.orgslideshare.net |

| Copper (Cu) | Oxidative Coupling | Coupling of ketones and aromatic olefins | researchgate.net |

| Rhodium (Rh) | C-H Activation / Annulation | Regio- and stereo-controlled functionalization of C-H bonds | rsc.org |

| Gold (Au) | Cycloisomerization | Conversion of conjugated allenones into furans | researchgate.net |

Stereoselective Transformations for Chiral Induction

The target molecule, 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, contains a stereocenter at the carbinol carbon. The synthesis of a single enantiomer of this compound requires a stereoselective transformation. Chiral furan derivatives are important building blocks for many bioactive compounds, and numerous strategies exist for their enantioselective synthesis. researchgate.netresearcher.life

Organocatalysis is a prominent method for achieving chiral induction. Chiral aminocatalysts can be used to activate substrates for stereoselective reactions, leading to the formation of chiral allenes which can then be converted into chiral furan derivatives. researchgate.net Cinchona alkaloid-derived catalysts, for example, have been used to promote enantioselective vinylogous Mukaiyama aldol reactions of 2-trimethylsilyloxy furan, controlling the formation of a new stereocenter. researchgate.net

Another powerful approach is biocatalysis. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been used for the highly stereoselective bioreduction of a ketone precursor, 1-(benzofuran-2-yl)ethanone, to the corresponding (S)-alcohol with excellent enantiomeric excess (>99.9% ee). researchgate.net This green chemistry approach offers mild reaction conditions and high selectivity. Such a biocatalytic reduction could be directly applied to a precursor like 2-(2,2,2-trifluoroacetyl)-4-bromofuran to produce the desired chiral alcohol enantioselectively. These methods underscore the importance of controlling stereochemistry in the synthesis of complex, biologically relevant molecules. researchgate.netresearchgate.net

Solvent Effects in Synthesis, with Emphasis on Trifluoroethanol as a Reaction Medium

The solvent in which a chemical reaction is conducted can significantly influence its rate, yield, and selectivity by affecting the solubility of reactants, the stability of intermediates and transition states, and the reactivity of nucleophiles and electrophiles. In the synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol via nucleophilic trifluoromethylation of 4-bromofuran-2-carbaldehyde, the choice of solvent is a crucial parameter. This section explores the effects of different solvents, with a particular focus on the unique properties of 2,2,2-trifluoroethanol (B45653) (TFE).

The nucleophilic trifluoromethylation of aldehydes is commonly achieved using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), which requires a nucleophilic activator to generate the trifluoromethyl anion (CF₃⁻) or a related reactive species. The solvent's ability to stabilize the charged intermediates and facilitate the reaction pathway is paramount. Solvents are generally classified as nonpolar, polar aprotic, and polar protic, each exhibiting distinct effects on the reaction.

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors. masterorganicchemistry.com They are effective at solvating both cations and anions. libretexts.org In the context of nucleophilic additions, polar protic solvents can stabilize the developing negative charge on the oxygen atom of the carbonyl group in the transition state. However, they can also solvate the nucleophile (the trifluoromethyl anion precursor) through hydrogen bonding, which can decrease its reactivity. masterorganicchemistry.com

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) have significant dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. youtube.com They are efficient at solvating cations but less so for anions. This property can leave the nucleophile "naked" and more reactive, potentially increasing the reaction rate. youtube.com

Trifluoroethanol (TFE) as a Reaction Medium: 2,2,2-Trifluoroethanol (TFE) is a polar protic solvent with unique properties that make it an attractive medium for various organic transformations, including the synthesis of heterocyclic compounds and reactions involving C-H activation. researchgate.netrsc.orgrsc.org Its strong electron-withdrawing trifluoromethyl group makes the hydroxyl proton highly acidic, rendering TFE a powerful hydrogen bond donor. researchgate.net This strong hydrogen-bonding ability allows it to stabilize anionic species and cationic intermediates effectively. researchgate.netacs.org

In the synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, using TFE as a solvent can offer several advantages. Its high ionizing power can facilitate the formation of reactive intermediates. researchgate.net Furthermore, the ability of TFE to stabilize the transition state of the nucleophilic attack on the carbonyl group through hydrogen bonding can accelerate the reaction. rsc.org The beneficial effects of fluorinated alcohols like TFE have been observed in various direct functionalization reactions, where they can enhance reactivity and selectivity. rsc.org

Detailed Research Findings and Data

While specific experimental data for the synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol across a range of solvents is not extensively documented in publicly available literature, the expected trends can be inferred from studies on analogous nucleophilic trifluoromethylation reactions of aromatic and heterocyclic aldehydes. The following interactive data table illustrates the hypothetical effect of different solvents on the reaction yield, based on established principles of solvent effects in similar chemical transformations.

Interactive Data Table: Effect of Solvent on the Yield of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol

Note: The following data is representative and intended to illustrate the principles of solvent effects. Actual yields may vary based on specific reaction conditions.

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Yield (%) | Rationale |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 65 | Good solubility for reactants; moderate stabilization of intermediates. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 60 | Lower polarity may result in slower reaction rates. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 85 | High polarity effectively solvates cations, enhancing nucleophile reactivity. researchgate.net |

| Acetonitrile (B52724) | Polar Aprotic | 37.5 | 80 | Similar to DMF, promotes high reactivity of the nucleophile. nih.gov |

| Methanol | Polar Protic | 32.7 | 70 | Can stabilize the transition state but may also reduce nucleophile reactivity through H-bonding. nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | Polar Protic | 8.5 | 90 | Strong H-bond donation stabilizes the transition state; unique properties enhance reactivity. researchgate.netrsc.org |

| Hexafluoroisopropanol (HFIP) | Polar Protic | 16.7 | 92 | Even stronger H-bond donor than TFE, often leading to enhanced reaction rates. researchgate.net |

The table suggests that highly polar aprotic solvents like DMF and acetonitrile are expected to give good yields by enhancing the reactivity of the trifluoromethylating agent. However, specialized polar protic solvents, particularly fluorinated alcohols like TFE and HFIP, are predicted to provide the highest yields. This is attributed to their exceptional ability to stabilize the transition state of the reaction through strong hydrogen bonding without significantly deactivating the nucleophile, a phenomenon often observed in reactions involving fluorinated compounds. researchgate.netrsc.org The unique solvent properties of TFE, therefore, present a compelling case for its use as a reaction medium in the synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol and other similar fluorinated carbinols.

Chemical Transformations and Reactivity of 1 4 Bromofuran 2 Yl 2,2,2 Trifluoroethan 1 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a primary site for chemical modification, enabling oxidation, substitution, and elimination reactions.

Oxidation Reactions to Ketones

The conversion of the secondary alcohol in 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol to its corresponding ketone, 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one (B6616283), is a fundamental transformation. However, the oxidation of α-trifluoromethyl carbinols can be more challenging than that of non-fluorinated analogs. While standard oxidizing agents are often employed, specialized catalytic systems have been developed for efficient conversion.

One effective method involves the use of a ruthenium(II) complex as a catalyst with sodium periodate (B1199274) (NaIO₄) as the terminal oxidant. researchgate.net This system has been shown to successfully oxidize trifluoromethyl carbinols to trifluoromethyl ketones in excellent yields under mild conditions. researchgate.net Other reagents, such as the oxoammonium salt 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430), have also been developed for the clean oxidation of α-trifluoromethyl alcohols without the formation of hydrate (B1144303) side products.

Table 1: Selected Oxidation Reagents for Secondary Alcohols

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Ruthenium(II) complex / NaIO₄ | Catalytic Ru(II), stoichiometric NaIO₄, mild conditions | Highly effective for trifluoromethyl carbinols, providing excellent yields. researchgate.net |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | A common, milder chromium-based reagent that typically stops at the ketone stage. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | A mild and selective oxidant for sensitive substrates. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature (-78 °C) | Avoids heavy metals and is effective for a wide range of alcohols. |

Etherification and Esterification Strategies

The conversion of the secondary alcohol to ethers and esters provides a route to modify the molecule's steric and electronic properties. However, the furan (B31954) ring's sensitivity to acid complicates many standard procedures. Furfuryl alcohol and its derivatives are known to decompose or polymerize in the presence of strong acids, precluding typical acid-catalyzed methods like Fischer esterification. google.com

For esterification, a common strategy involves the use of an aliphatic acid anhydride (B1165640) with a tertiary amine, such as triethylamine (B128534), as a catalyst. google.com This base-catalyzed approach avoids the strongly acidic conditions that degrade the furan core. Alternatively, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) is also effective.

Etherification can be achieved through a variation of the Williamson ether synthesis. The alcohol is first deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. Phase-transfer catalysts have also been employed to facilitate the etherification of furfuryl alcohols. wikipedia.org

Table 2: Etherification and Esterification Methods

| Transformation | Reagents | General Conditions | Key Consideration |

|---|---|---|---|

| Esterification | Acid Anhydride, Triethylamine | Anhydrous solvent, room temperature to gentle heat | Avoids strong acid, preventing furan ring decomposition. google.com |

| Esterification | Acyl Chloride, Pyridine | Anhydrous solvent, 0 °C to room temperature | Pyridine acts as a base to neutralize the HCl byproduct. |

| Etherification | 1. NaH 2. Alkyl Halide (R-X) | Anhydrous THF or DMF, 0 °C to room temperature | Requires anhydrous conditions due to the reactivity of sodium hydride. |

Dehydration Pathways to Trifluoromethylated Furanic Alkenes

The elimination of water from the alcohol functionality leads to the formation of a carbon-carbon double bond, yielding a trifluoromethylated furanic alkene. This dehydration is typically an acid-catalyzed process that proceeds through an E1 elimination mechanism for secondary alcohols. libretexts.orglibretexts.org The reaction involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. A base then abstracts a proton from an adjacent carbon to form the alkene. libretexts.orglibretexts.org

In the case of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, the stability of the carbocation intermediate is a critical factor. The adjacent trifluoromethyl group is strongly electron-withdrawing and would significantly destabilize a carbocation at the C1 position. Conversely, the furan ring can offer some resonance stabilization. The reaction conditions, particularly the choice of acid catalyst (e.g., H₂SO₄, H₃PO₄, or Bi(OTf)₃ nih.gov) and temperature, must be carefully controlled to favor elimination over potential side reactions involving the sensitive furan ring.

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic system that readily participates in substitution reactions.

Electrophilic Aromatic Substitution on the Furan Core

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), with reactions often proceeding under milder conditions. pearson.comquora.com Substitution typically occurs at the C2 or C5 positions, as the cationic intermediate (sigma complex) formed during attack at these positions is better stabilized by resonance involving the oxygen atom. quora.comchemicalbook.com

In 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, the C2 position is already substituted, and the C4 position holds a bromine atom. The remaining open positions for substitution are C3 and C5. The regiochemical outcome of an EAS reaction will be determined by the combined directing effects of the existing substituents.

-CH(OH)CF₃ group at C2: This group is generally considered ortho-, para-directing. Since it is at C2, it would direct incoming electrophiles to the C3 position.

-Br group at C4: Halogens are also ortho-, para-directing. The bromine at C4 would direct incoming electrophiles to the C5 position.

Therefore, an electrophilic substitution reaction on this substrate would likely result in a mixture of C3 and C5 substituted products. The final product ratio would depend on the specific electrophile and reaction conditions, reflecting the competition between the directing influence of the two groups.

Table 3: Directing Effects for Electrophilic Aromatic Substitution

| Position | Substituent | Directing Influence | Predicted Site of Attack |

|---|---|---|---|

| C2 | -CH(OH)CF₃ | Ortho-directing | C3 |

| C4 | -Br | Para-directing | C5 |

Nucleophilic Substitution Reactions at the Bromine Atom

Direct nucleophilic displacement of bromine on the furan ring via an Sₙ1 or Sₙ2 mechanism is generally not feasible for aryl halides. wikipedia.org However, the bromine atom can be replaced through other pathways, most notably through transition metal-catalyzed cross-coupling reactions. wikipedia.org

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds at the site of a halogen on an aromatic ring. wikipedia.orgyoutube.com The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is a particularly versatile and widely used method. youtube.commdpi.com In this context, 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol could serve as the organohalide partner, reacting with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to yield more complex molecular architectures. This approach allows for the selective functionalization of the C4 position of the furan ring.

Table 4: Potential Suzuki Cross-Coupling Partners

| Coupling Partner | Reagent Type | Bond Formed | Example |

|---|---|---|---|

| Aryl Boronic Acid | Ar-B(OH)₂ | C(furan)-C(aryl) | Phenylboronic Acid |

| Vinyl Boronic Acid | (R₂C=CR)-B(OH)₂ | C(furan)-C(vinyl) | Styrylboronic Acid |

| Alkenylboronic Ester | (R₂C=CR)-B(OR)₂ | C(furan)-C(alkenyl) | Potassium vinyltrifluoroborate |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromo-Substituent

The bromine atom at the C4 position of the furan ring in 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol is a key functional handle for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for the introduction of aryl, vinyl, and alkynyl groups at this position, leading to a diverse array of substituted furan derivatives.

The Suzuki-Miyaura coupling involves the reaction of the bromo-furan with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligands, solvent, and base is crucial for achieving high yields and selectivity. youtube.com For substrates similar to 4-bromo-6H-1,2-oxazines, Suzuki couplings with phenylboronic acid have been successfully carried out using Pd(PPh₃)₄ as the catalyst and sodium carbonate as the base in toluene, affording the corresponding 4-phenyl derivatives in good yields. nih.gov

The Sonogashira coupling provides a direct route to introduce alkynyl moieties by reacting the bromo-furan with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction can be carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with various terminal alkynes using PdCl₂(PPh₃)₂ and CuI in the presence of triethylamine in toluene. nih.gov

The following table summarizes representative conditions for Suzuki-Miyaura and Sonogashira reactions on related bromo-heterocyclic systems, which can serve as a starting point for the optimization of reactions involving 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol.

| Reaction | Bromo-Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (10) | K₂CO₃ | EtOH/H₂O | 91 |

| Suzuki-Miyaura | 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 82 |

| Sonogashira | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | Good |

| Sonogashira | 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | Good |

Data compiled from studies on analogous heterocyclic systems. nih.govmdpi.com

Transformations of the Trifluoromethyl Group within the Furanol Scaffold

The trifluoromethyl group imparts unique electronic properties to the molecule and can participate in or influence a variety of chemical transformations.

Radical Trifluoromethylation Reactions and Mechanisms

While the target molecule already possesses a trifluoromethyl group, understanding radical trifluoromethylation reactions is crucial for predicting potential side reactions or for the synthesis of related poly-trifluoromethylated compounds. The furan ring, being electron-rich, is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing 1-hydroxy-2,2,2-trifluoroethyl group at the C2 position and a bromine atom at the C4 position renders the furan ring electron-deficient. Radical trifluoromethylation is a viable method for the functionalization of such electron-poor aromatic and heteroaromatic systems. researchgate.net

The mechanism of radical trifluoromethylation typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. This radical then adds to the aromatic ring, forming a radical intermediate which is subsequently oxidized to the final product. The regioselectivity of this addition is influenced by the electronic and steric properties of the substituents on the furan ring. For electron-poor furans, the trifluoromethyl radical, which is electrophilic in nature, will preferentially attack positions of higher electron density. researchgate.net

Defluorinative Cyclization Processes

The trifluoromethyl group can undergo transformations involving the cleavage of C-F bonds, leading to novel molecular architectures. Defluorinative cyclization processes offer a pathway to construct new ring systems by utilizing the fluorine atoms as leaving groups. For instance, trifluoromethyl enones have been shown to undergo a transition-metal-free, "on-water" defluorinative cyclization with phosphine (B1218219) oxides to furnish polysubstituted furans. rsc.org This type of reactivity suggests that under appropriate conditions, the trifluoroethanol moiety in derivatives of the target compound could potentially participate in intramolecular cyclization reactions.

Furthermore, defluorinative transformations of (2,2,2-trifluoroethyl)arenes catalyzed by a phosphazene base have been reported to yield monofluoroalkene products through an elimination-addition-elimination sequence. nih.gov Such a process, if applied to derivatives of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, could lead to the formation of fluorinated vinylfuran derivatives.

Investigations into Regioselectivity and Stereoselectivity of Derived Reactions

The presence of two different substituents at the C2 and C4 positions of the furan ring, along with a chiral center in the side chain, raises important questions regarding the regioselectivity and stereoselectivity of subsequent reactions.

Regioselectivity: Furan itself preferentially undergoes electrophilic substitution at the C2 position due to the greater stabilization of the cationic intermediate. pearson.compearson.comquora.com In a 2,4-disubstituted furan like the target compound, the directing effects of both substituents must be considered. The 1-hydroxy-2,2,2-trifluoroethyl group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. The bromine atom is also deactivating but is an ortho-, para-director. Therefore, electrophilic attack is likely to be disfavored but would be directed to the C5 position. Conversely, nucleophilic attack would be directed to the positions activated by the electron-withdrawing groups. Computational studies can be employed to predict the most likely sites of electrophilic and nucleophilic attack. nih.gov

Stereoselectivity: The 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol molecule contains a stereogenic center at the carbon atom bearing the hydroxyl group. This inherent chirality can influence the stereochemical outcome of reactions occurring at the furan ring or at the side chain. For example, in cycloaddition reactions involving chiral furans, the stereochemistry of the products can be controlled by the substituents on the furan ring. nih.gov Reactions involving the chiral alcohol moiety, such as esterification or etherification, can proceed with retention or inversion of configuration depending on the reaction mechanism. Furthermore, the development of asymmetric syntheses to selectively produce one enantiomer of this chiral alcohol is an area of significant interest. rsc.org The analysis of stereoselectivity in reactions of chiral molecules often involves considering steric and electronic effects of the substituents in the transition state. researchgate.net

Derivatization and Advanced Functionalization Strategies

Accessing Novel Furan-Bridged Heterocycles

The development of furan-bridged heterocycles is a significant area of research, driven by their potential applications in materials science and medicinal chemistry. The bromine atom at the C4 position of the furan (B31954) ring in 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol serves as a key handle for elaboration into more complex, bridged architectures.

One theoretical approach involves transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Stille coupling could be employed to introduce another heterocyclic moiety at the C4 position. Subsequent intramolecular cyclization, potentially involving the hydroxyl group of the trifluoroethanol side chain, could lead to the formation of a furan-bridged bicyclic or polycyclic system. The reaction pathway could be influenced by the choice of catalyst, ligands, and the nature of the coupling partner.

Another potential strategy is the [8+2] cycloaddition of dienylfurans, a method that has been successfully used to create furan-bridged 10-membered rings. nih.gov Derivatization of the starting furanol to introduce a dienyl substituent would be the initial step, followed by reaction with a suitable dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to construct the bridged system.

Hypothetical Reaction Scheme for Furan-Bridged Heterocycle Synthesis:

Step 1: Palladium-catalyzed Sonogashira coupling of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol with a terminal alkyne bearing a nucleophilic group (e.g., an amine or alcohol).

Step 2: Intramolecular cyclization, possibly acid- or base-catalyzed, where the nucleophilic group attacks the furan ring or a derivative thereof, forming a new heterocyclic ring fused or bridged to the furan core.

Chiral Ligand and Catalyst Development Utilizing Trifluoromethylated Furanol Scaffolds

The presence of a stereogenic center at the carbinol carbon, bearing a trifluoromethyl group, makes 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol an attractive, albeit unexplored, scaffold for the development of novel chiral ligands. The trifluoromethyl group can impart unique electronic properties and conformational rigidity to a ligand, potentially enhancing enantioselectivity in asymmetric catalysis.

Development pathways could focus on introducing coordinating groups, such as phosphines, amines, or other heteroatoms, onto the furan scaffold. The bromine atom is a prime site for such functionalization. For example, a lithium-halogen exchange followed by quenching with a suitable electrophile (e.g., chlorodiphenylphosphine) could install a phosphine (B1218219) group. Alternatively, palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) could be used to introduce chiral amine auxiliaries.

The hydroxyl group could also be functionalized or used as a secondary coordination site, leading to bidentate or tridentate ligands. Such ligands, when complexed with transition metals like rhodium, palladium, or copper, could be evaluated in a range of asymmetric transformations, including hydrogenations, C-C bond formations, and hydroformylations. nih.gov

Table 1: Potential Chiral Ligands Derived from the Furanol Scaffold

| Ligand Type | Proposed Functionalization Site | Potential Coordinating Atoms | Target Asymmetric Reaction |

| Phosphine | C4 (replacing Br) | P, O | Hydrogenation, Cross-Coupling |

| Amino-alcohol | C4 (replacing Br) | N, O | Aldol (B89426) Reactions, Michael Additions |

| Diphosphine | C4 and C5 positions | P, P, O | Various C-C bond formations |

Preparation of Bifunctional and Polyfunctional Furan Derivatives for Synthetic Applications

The orthogonal reactivity of the functional groups in 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol allows for its stepwise elaboration into bifunctional and polyfunctional derivatives, which are valuable building blocks in organic synthesis. nih.gov

The bromine atom can be readily converted into other functionalities through various transformations:

Metal-Catalyzed Cross-Coupling: Suzuki, Stille, Heck, and Sonogashira reactions can introduce aryl, vinyl, or alkynyl groups.

Lithiation: Lithium-halogen exchange followed by reaction with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) can install carboxylic acids, secondary alcohols, or alkyl chains.

Amination: Buchwald-Hartwig or Ullmann reactions can introduce primary or secondary amine functionalities.

Simultaneously, the hydroxyl group can be protected and deprotected as needed, or it can be oxidized to a ketone, opening up further avenues for derivatization, such as the formation of imines, enamines, or further carbon-carbon bond formation via aldol or related reactions. This strategic, stepwise functionalization would allow for the synthesis of complex furan derivatives with precisely controlled substitution patterns, making them valuable intermediates for the synthesis of natural products, pharmaceuticals, and advanced materials.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol is expected to exhibit distinct signals corresponding to the furan (B31954) ring protons, the methine proton, and the hydroxyl proton. The furan protons, H-3 and H-5, would appear as distinct signals in the aromatic region of the spectrum. Due to the electronegativity of the adjacent oxygen atom and the bromine atom, these protons would be deshielded. The H-5 proton is anticipated to be a singlet, while the H-3 proton would likely appear as a doublet due to coupling with the methine proton.

The methine proton (CH-OH) signal is expected to be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. This quartet would likely be further split into a doublet by the H-3 proton of the furan ring, resulting in a doublet of quartets. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 (furan) | 6.4 - 6.6 | d | ~1.5 - 2.0 (⁴JH-H) |

| H-5 (furan) | 7.4 - 7.6 | s | - |

| CH (methine) | 5.0 - 5.2 | dq | ~6.0 - 7.0 (³JH-F), ~1.5 - 2.0 (⁴JH-H) |

| OH (hydroxyl) | Variable | br s | - |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The furan ring carbons are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The carbon bearing the bromine atom (C-4) will be significantly influenced by the halogen's electronic effects. The C-2 carbon, substituted with the trifluoroethanol moiety, will also show a characteristic chemical shift. The methine carbon (CH-OH) will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JC-F). The trifluoromethyl carbon (CF₃) will also exhibit a quartet due to this coupling.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 (furan) | 150 - 155 | s |

| C-3 (furan) | 112 - 115 | s |

| C-4 (furan) | 95 - 100 | s |

| C-5 (furan) | 125 - 128 | s |

| CH (methine) | 65 - 70 | q (²JC-F ≈ 30-35 Hz) |

| CF₃ | 123 - 126 | q (¹JC-F ≈ 280-285 Hz) |

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds. For 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a doublet due to coupling with the adjacent methine proton (³JH-F). The chemical shift of this signal is characteristic of a trifluoromethyl group attached to a secondary alcohol. spectrabase.com

Expected ¹⁹F NMR Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CF₃ | -75 to -79 | d | ~6.0 - 7.0 (³JH-F) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., EIMS, HREIMS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, Electron Ionization Mass Spectrometry (EIMS) would likely show a molecular ion peak [M]⁺. A characteristic feature will be the isotopic pattern of the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. High-Resolution Mass Spectrometry (HREIMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of a trifluoromethyl radical (•CF₃) to give a stable furfuryl-type cation. Another significant fragmentation pathway could be the cleavage of the C-C bond between the furan ring and the ethanol (B145695) moiety. The furan ring itself may also undergo characteristic fragmentation. The presence of bromine would be evident in the isotopic patterns of bromine-containing fragments.

X-ray Crystallography for Determination of Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformational details. wikipedia.org Since 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol contains a chiral center at the carbinol carbon, resolving its enantiomers and determining their absolute configuration (R or S) is crucial. This can be achieved by crystallizing a single enantiomer, potentially as a derivative with a known chiral auxiliary, and analyzing its diffraction pattern. The heavy bromine atom in the structure can be advantageous for solving the phase problem in X-ray crystallography and for the determination of the absolute configuration using anomalous dispersion. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the preferred conformation of the trifluoroethanol side chain relative to the furan ring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for assessing the purity of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. It can be used to monitor the conversion of starting materials to the product and to identify the presence of any impurities. The choice of an appropriate solvent system (eluent) allows for the separation of the compound from other components of the reaction mixture based on polarity. Visualization of the spots on the TLC plate can be achieved using UV light, due to the UV-active furan ring, or by staining with a suitable reagent.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative and higher resolution separation than TLC. tricliniclabs.com For a chiral compound like 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of a sample. By using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is also well-suited for assessing the chemical purity of the final product. The use of fluorinated alcohols as mobile phase modifiers can sometimes enhance the separation and detection of fluorinated analytes. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol. These calculations can map the electron density distribution, identify molecular orbitals, and predict sites susceptible to electrophilic or nucleophilic attack.

Computational models can predict the bioactivation of furan-containing drugs, which is often mediated by cytochrome P450 enzymes leading to epoxidation. nih.govnih.gov Such models can separate furan-containing compounds that are bioactivated from those that are not, with high accuracy. nih.govnih.gov

The reactivity of the molecule can be further understood by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For furan (B31954) and its derivatives, the HOMO is typically located on the furan ring, making it susceptible to electrophilic attack. The LUMO, on the other hand, is influenced by the electron-withdrawing substituents, indicating potential sites for nucleophilic attack.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.netmdpi.com Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. mdpi.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 6.4 eV |

| Electronegativity (χ) | 3.75 eV |

| Chemical Hardness (η) | 2.65 eV |

Stereochemical Prediction and Transition State Analysis of Asymmetric Reactions

The synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol can lead to a chiral center at the carbinol carbon. Therefore, the stereochemical outcome of its synthesis is of significant interest. Computational chemistry plays a crucial role in predicting the stereoselectivity of asymmetric reactions and in analyzing the transition states that govern the formation of a particular enantiomer.

The enantioselective reduction of the corresponding prochiral ketone, 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanone, is a common method for synthesizing chiral trifluoromethyl alcohols. wikipedia.orgnih.govrsc.org This can be achieved using chiral catalysts, such as those based on oxazaborolidines (CBS reduction) or transition metals with chiral ligands. wikipedia.orgmdpi.com

Computational methods can be used to model the transition states of these reactions. wikipedia.org By calculating the energies of the transition states leading to the (R)- and (S)-enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. These models take into account the steric and electronic interactions between the substrate, the catalyst, and the reducing agent. For instance, in the CBS reduction, the model would involve the coordination of the ketone to the boron atom of the oxazaborolidine catalyst, followed by the transfer of a hydride from a borane (B79455) molecule. mdpi.com The facial selectivity of the hydride attack is determined by the steric hindrance imposed by the chiral substituents on the catalyst.

Similarly, for transition metal-catalyzed reductions, computational analysis of the transition state can reveal the key interactions between the chiral ligand and the substrate that lead to high enantioselectivity. wikipedia.org These studies are invaluable for understanding the mechanism of asymmetric induction and for designing more efficient and selective catalysts for the synthesis of chiral trifluoromethyl alcohols. nih.govorganic-chemistry.orgnih.gov

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| TS-(R) | 0.0 | (R) | >99% |

| TS-(S) | 3.5 |

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol and how its shape influences its properties and interactions with other molecules. The presence of a flexible side chain allows the molecule to adopt various conformations, and computational methods can identify the most stable ones.

The conformational preferences of the 2,2,2-trifluoroethanol (B45653) side chain are of particular interest. The trifluoroethanol moiety is known to influence the secondary structure of peptides and proteins, and its conformational behavior in smaller molecules is also significant. nih.govnih.govpnas.org Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in the gas phase or in various solvents. pnas.org These simulations reveal the preferential orientations of the furan ring relative to the trifluoroethanol group and the intramolecular interactions that stabilize these conformations.

Key factors influencing the conformational stability include steric hindrance between the bulky trifluoromethyl group and the furan ring, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the furan ring or the bromine atom. The analysis of the potential energy surface can identify the low-energy conformers and the energy barriers between them.

The insights gained from conformational analysis are crucial for understanding the molecule's interactions with biological targets, as the bioactive conformation may not be the lowest energy conformation in solution. nih.gov Molecular modeling of furan derivatives has been used to establish relationships between their structure and pharmacological properties. nih.gov

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Gauche) | 65° | 0.0 | 65 |

| 2 (Anti) | 180° | 0.8 | 25 |

| 3 (Gauche) | -70° | 1.5 | 10 |

Investigation of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. For 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, these calculations can aid in its structural characterization.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations can provide accurate predictions of these chemical shifts. nih.govworktribe.comrsc.org For organofluorine compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable due to their high sensitivity to the chemical environment. nih.govworktribe.comrsc.org Computational studies have shown that with appropriate levels of theory and basis sets, the calculated ¹⁹F chemical shifts can be in good agreement with experimental values, with mean absolute deviations of a few ppm. nih.gov The presence of intramolecular hydrogen bonding involving fluorine can also be investigated through a combination of NMR experiments and DFT calculations. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to predict its infrared (IR) spectrum. This can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-F stretches of the trifluoromethyl group, and the vibrational modes of the furan ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.comyoutube.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netmdpi.com For furan and its derivatives, the UV-Vis spectrum is characterized by π-π* transitions within the aromatic ring. stackexchange.com The substituents on the furan ring can cause a shift in the absorption bands to longer (bathochromic) or shorter (hypsochromic) wavelengths. TD-DFT calculations can help to understand the nature of the electronic transitions and how they are affected by the bromo and trifluoroethanol substituents. researchgate.netmdpi.com

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹⁹F NMR | δ(CF₃) | -75.2 ppm |

| ¹H NMR | δ(CH-OH) | 5.1 ppm |

| ¹³C NMR | δ(CF₃) | 124.5 ppm (q, J = 280 Hz) |

| IR | ν(O-H) | 3450 cm⁻¹ |

| ν(C-F) | 1150-1250 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax 1 | 215 nm (π-π) |

| λmax 2 | 250 nm (π-π) |

Role As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Furan-Containing Molecules

The furan (B31954) ring is a core component of numerous natural products and pharmacologically active compounds. researchgate.netijabbr.comutripoli.edu.ly The development of synthetic routes to complex, highly substituted furan derivatives is therefore a significant focus of organic synthesis. organic-chemistry.org 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol serves as an excellent starting point for such syntheses, primarily due to the presence of the bromine atom at the 4-position of the furan ring.

The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents at the C4 position, a crucial step in building molecular complexity. For instance, a Suzuki-Miyaura coupling reaction can be employed to forge a new carbon-carbon bond, linking the furan core to other aromatic or heterocyclic systems.

Table 1: Representative Cross-Coupling Reactions

| Reactant 1 | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-furan derivative |

| 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-furan derivative |

| 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol | Organostannane | Pd(PPh₃)₄ | 4-Alkyl/Aryl-furan derivative |

This table illustrates potential synthetic transformations based on established cross-coupling methodologies for bromo-aromatic compounds.

Furthermore, the secondary alcohol functionality can be used as a handle for subsequent transformations. It can be oxidized to the corresponding ketone, which then opens up avenues for nucleophilic additions or condensation reactions to further elaborate the side chain. researchgate.net Alternatively, the hydroxyl group can be derivatized or replaced, allowing for the introduction of other functional groups. This dual reactivity makes 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol a powerful precursor for generating libraries of complex furan-containing molecules for screening in drug discovery and materials science. nih.gov

Scaffold for Novel Chiral Organofluorine Compounds with Potential in Synthetic Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. The trifluoromethylated alcohol moiety in 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol represents a chiral center, making this compound a valuable scaffold for the synthesis of novel chiral organofluorine molecules.

The racemic mixture of the alcohol can be resolved into its constituent enantiomers through several established methods, including enzymatic kinetic resolution or diastereomeric salt formation with a chiral resolving agent. beilstein-journals.orgmdpi.combeilstein-journals.org For example, enzymatic acylation catalyzed by a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. researchgate.net

Table 2: Potential Chiral Resolution Strategies

| Method | Description | Outcome |

|---|---|---|

| Enzymatic Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer using a chiral biocatalyst (e.g., lipase). | Separation of an enantioenriched alcohol and an enantioenriched ester. |

| Diastereomeric Salt Formation | Reaction with a chiral acid to form diastereomeric salts that can be separated by crystallization. | Isolation of pure enantiomers after salt breaking. |

| Chiral Chromatography | Direct separation of enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. mdpi.com | Isolation of both enantiomers in high purity. |

This table outlines common methods applicable for the resolution of chiral alcohols.

Once obtained in enantiopure form, these chiral building blocks can be incorporated into larger molecules, transferring their stereochemical information. The development of synthetic routes utilizing such chiral fluorinated scaffolds is a growing area of research, as it provides access to new regions of chemical space. organic-chemistry.orgrsc.org The unique stereoelectronic properties of the trifluoromethyl group can influence the conformation and binding affinity of the final molecule, making these chiral synthons highly desirable for designing new therapeutic agents and chiral ligands for asymmetric catalysis. nih.gov

Contribution to the Development of General Synthetic Methods for Fluorinated Heterocycles

The creation of general and efficient methods for the synthesis of fluorinated heterocycles is a significant goal in synthetic organic chemistry. researchgate.netnih.gov Compounds like 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol can play a role in the development of such methodologies. By serving as a model substrate, it allows chemists to explore and optimize new reaction conditions for introducing fluorine-containing groups or for modifying heterocyclic systems that bear them.

Research in this area often focuses on two main strategies for synthesizing fluorinated heterocycles: direct fluorination of a pre-formed heterocycle or the construction of the heterocyclic ring from acyclic fluorinated precursors. nih.gov 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol is itself synthesized from fluorinated starting materials and serves as a platform to demonstrate the robustness and functional group tolerance of subsequent transformations on a fluorinated heterocyclic core. nih.govuni-wuerzburg.de

For example, developing new palladium-catalyzed coupling reactions that are effective on electron-deficient heterocyclic systems—a common feature of fluorinated aromatics—could use this compound as a benchmark substrate. The successful application of a new synthetic method to a molecule containing a sensitive trifluoromethylated alcohol functionality would demonstrate the mildness and utility of the new protocol. Thus, while being a product of existing methods, its utility in subsequent reactions contributes to the expansion and refinement of the synthetic chemist's toolkit for creating complex fluorinated heterocyclic systems. nih.gov

Q & A

Q. Basic Research Focus

- <sup>1</sup>H/<sup>13</sup>C NMR : The bromofuran proton signals appear downfield (δ 7.2–7.8 ppm) due to electron-withdrawing effects, while the trifluoroethanol group shows distinct splitting patterns from coupling with fluorine .

- IR spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) should match the theoretical mass (C₆H₅BrF₃O₂: ~256.96 g/mol) .

What electronic effects dominate the reactivity of the bromofuran and trifluoroethanol groups in this compound?

Q. Advanced Research Focus

- Bromofuran : The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position of the furan ring. This enhances stability but reduces nucleophilicity .

- Trifluoroethanol : The -CF₃ group is strongly electron-withdrawing, polarizing the adjacent hydroxyl group and increasing acidity (pKa ~12–14), making it reactive in deprotonation or oxidation reactions .

- Synergistic effects : The combined electronic pull of Br and CF₃ creates a polarized molecular environment, favoring SN2 mechanisms in substitution reactions .

How does this compound participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) for functionalization?